Midaglizole hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

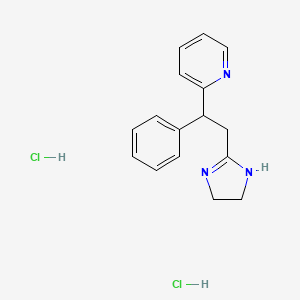

2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.2ClH/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15;;/h1-9,14H,10-12H2,(H,18,19);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRIOPMNVCTCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66529-17-7 (Parent) |

Source

|

| Record name | Midaglizole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601000667 |

Source

|

| Record name | 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79689-25-1 |

Source

|

| Record name | Midaglizole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079689251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIDAGLIZOLE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L29WU6X3A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Midaglizole Hydrochloride for Insulin Secretion Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Midaglizole hydrochloride (also known as DG-5128), a selective α2-adrenergic receptor antagonist, and its application in the study of insulin secretion. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its use in in vitro insulin secretion assays.

Mechanism of Action

This compound primarily enhances insulin secretion from pancreatic β-cells by acting as a selective antagonist of α2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors that, when activated by endogenous ligands like norepinephrine, inhibit insulin release.[2] Midaglizole blocks this inhibitory pathway, leading to a cascade of events that promotes the secretion of insulin.[2]

The binding of Midaglizole to the α2-adrenergic receptor prevents the activation of the inhibitory G-protein (Gi).[2] This, in turn, prevents the inhibition of adenylyl cyclase, allowing for the maintenance of intracellular cyclic AMP (cAMP) levels.[2] The subsequent signaling cascade involves the closure of ATP-sensitive potassium (KATP) channels, which leads to membrane depolarization.[1][2] This change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺).[2] The elevated intracellular Ca²⁺ concentration is a critical step that ultimately leads to the exocytosis of insulin-containing granules from the pancreatic β-cells.[2][3]

While the primary mechanism is understood to be through α2-adrenergic antagonism, some studies have explored the possibility of Midaglizole interacting with imidazoline receptors, which are also known to play a role in insulin secretion.[4][5][6] However, the predominant view is that its insulinotropic effects are mainly attributable to its potent α2-blocking activity.[7]

Quantitative Data on Midaglizole-Induced Insulin Secretion

The following tables summarize key quantitative findings from in vivo and clinical studies on the effect of Midaglizole on insulin and glucose levels.

Table 1: In Vivo Dose-Response of Midaglizole on Plasma Insulin in a Canine Model [2]

| Midaglizole Dose (mg/kg) | Peak Plasma Insulin Increase (µU/mL) |

| 0.2 | Data not specified |

| 1.0 | Data not specified |

| 2.0 | Data not specified |

Note: The study demonstrated a dose-related increase in plasma insulin, but specific peak values were not provided in the abstract.[2]

Table 2: Clinical Efficacy of Midaglizole in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM) [1][8]

| Treatment Group | Dosing Regimen | Duration | Change in Fasting Plasma Glucose (FPG) | Change in Glycosylated Hemoglobin (HbA1c) |

| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 2 weeks | Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL | Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% |

| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 4 weeks | Decreased to 120 ± 6 mg/dL | Decreased to 10.7 ± 0.6% |

Experimental Protocols

Static Insulin Secretion Assay from Isolated Islets

This in vitro assay is fundamental for directly assessing the effect of compounds on insulin secretion from isolated pancreatic islets.

Protocol Outline:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) by collagenase digestion followed by density gradient centrifugation.[9][10]

-

Islet Culture: Culture the isolated islets for a short period (e.g., overnight) in a sterile culture medium (e.g., RPMI-1640) to allow for recovery.[9]

-

Pre-incubation: Pre-incubate batches of islets (typically 5-10 islets per well in a 24-well plate) in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 30-60 minutes to establish a basal secretion rate.

-

Incubation: Remove the pre-incubation buffer and incubate the islets in KRB buffer containing low (2.8 mM) or high (e.g., 16.7 mM) glucose concentrations, with or without various concentrations of this compound. The incubation period is typically 60 minutes.

-

Sample Collection: After incubation, carefully collect the supernatant, which contains the secreted insulin.

-

Insulin Measurement: Determine the insulin concentration in the supernatant using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

Data Normalization: To account for variability in islet size and number, normalize the secreted insulin values to the total insulin content of the islets (extracted after the experiment) or to the number of islets per well.

Islet Perifusion Assay

This dynamic assay allows for the study of the kinetics of insulin secretion over time in response to different stimuli.

Protocol Outline:

-

System Setup: Prepare a perifusion system with a chamber to hold the islets, a peristaltic pump to ensure a constant flow of buffer, and a fraction collector to collect the effluent at regular intervals.[11][12] The system should be maintained at 37°C.[11][12]

-

Islet Loading: Place a group of isolated islets (e.g., 50-100) into the perifusion chamber.

-

Equilibration: Perifuse the islets with a low-glucose KRB buffer (e.g., 2.8 mM glucose) for a period of 30-60 minutes to establish a stable baseline of insulin secretion.[11]

-

Stimulation: Switch the perifusion buffer to one containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the desired concentration of this compound. Perifuse for a defined period (e.g., 30-60 minutes).

-

Washout: Following the stimulation period, switch back to the low-glucose buffer to observe the return to baseline secretion.

-

Fraction Collection: Collect the effluent in fractions at regular intervals (e.g., every 1-5 minutes) throughout the experiment.

-

Insulin Measurement: Measure the insulin concentration in each collected fraction using ELISA or RIA.

-

Data Analysis: Plot the insulin concentration over time to visualize the dynamics of insulin secretion, including the first and second phases of release.

Visualizations

Signaling Pathway of Midaglizole-Induced Insulin Secretion

Caption: Signaling pathway of Midaglizole-induced insulin secretion.

Experimental Workflow for Static Insulin Secretion Assay

Caption: Workflow for static insulin secretion assay.

Experimental Workflow for Islet Perifusion Assay

Caption: Workflow for dynamic islet perifusion assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevation of cytosolic calcium by imidazolines in mouse islets of Langerhans: implications for stimulus-response coupling of insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 5. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The imidazoline site involved in control of insulin secretion: characteristics that distinguish it from I1- and I2-sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for isolation and transplantation of rat pancreatic islets in the kidney capsule to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

Pharmacokinetics of Midaglizole Hydrochloride in Humans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the pharmacokinetics of Midaglizole hydrochloride. Comprehensive details for an in-depth technical guide are limited in publicly accessible literature. The information herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

Midaglizole, also known as DG-5128, is a preferential α2-adrenoceptor antagonist.[1] Unlike the similarly named benzodiazepine, Midazolam, Midaglizole's mechanism of action involves the blockade of α2-adrenergic receptors. This technical overview synthesizes the available human pharmacokinetic data for this compound, providing a resource for researchers and professionals in drug development. Due to the limited availability of detailed public data, this guide is based on a key study conducted in healthy human subjects.

Quantitative Pharmacokinetic Data

The following table summarizes the known quantitative pharmacokinetic parameters of Midaglizole in healthy human volunteers following oral administration.

| Pharmacokinetic Parameter | Value | Reference |

| Plasma Half-Life (t½) | 3 hours | [1] |

| Time to Onset of Action | 0.5 - 1.0 hours | [1] |

| Time to Maximum Effect | 1.0 - 1.5 hours | [1] |

| Excretion (within 24 hours) | >80% | [1] |

| Form of Excreted Drug | Unchanged | [1] |

| Routes of Excretion | Urine and Feces | [1] |

Experimental Protocols

The primary human pharmacokinetic data for Midaglizole comes from a study involving healthy male volunteers. The methodologies employed in this study are detailed below.

Study Design: The study involved single oral administrations, multiple increasing oral administrations, and successive daily oral administrations of Midaglizole.

Subject Population: Healthy male volunteers.

Dosing Regimens:

-

Single Dose: 150-500 mg

-

Multiple Increasing Doses: 150-300 mg administered three times daily on three separate days.

-

Successive Daily Doses: 200 mg administered three times daily for one week.

Sample Collection and Analysis: The study monitored plasma levels of glucose, immunoreactive insulin (IRI), and immunoreactive glucagon (IRG). The methodology for quantifying Midaglizole in plasma, urine, and feces to determine its pharmacokinetic profile was not detailed in the available abstract but would have been a crucial component of the study.

Visualizations

ADME Workflow of Midaglizole

The following diagram illustrates the Absorption, Distribution, Metabolism, and Excretion (ADME) pathway of Midaglizole based on the available data.

Caption: ADME pathway of this compound in humans.

Experimental Workflow for Midaglizole Pharmacokinetic Study

This diagram outlines the typical experimental workflow for a clinical study investigating the pharmacokinetics of Midaglizole.

Caption: Experimental workflow for a Midaglizole pharmacokinetic study.

Mechanism of Action: Signaling Pathway

Midaglizole functions as an antagonist at α2-adrenoceptors. These receptors are G-protein coupled receptors that, when activated by endogenous agonists like norepinephrine and epinephrine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). By blocking these receptors, Midaglizole prevents this inhibitory effect, leading to increased insulin secretion and a subsequent hypoglycemic effect.

Caption: Simplified signaling pathway of Midaglizole's action.

Conclusion

The available data indicates that this compound is rapidly absorbed and excreted, primarily in its unchanged form, with a relatively short plasma half-life. Its mechanism as an α2-adrenoceptor antagonist leads to a hypoglycemic effect by stimulating insulin secretion. However, for a comprehensive understanding of its pharmacokinetic profile, including detailed absorption characteristics, distribution volume, bioavailability, and potential for drug-drug interactions, further in-depth studies are required. The information presented here serves as a foundational guide based on the current publicly accessible scientific literature.

References

Midaglizole Hydrochloride: An In-depth Technical Guide to its Alpha-2 Adrenoceptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Midaglizole hydrochloride (also known as DG-5128) is a selective alpha-2 adrenoceptor antagonist that has been investigated for its therapeutic potential, notably in the management of type 2 diabetes. Its mechanism of action centers on the blockade of alpha-2 adrenoceptors, which are G protein-coupled receptors involved in regulating neurotransmitter release and various physiological processes. This guide provides a comprehensive technical overview of the alpha-2 adrenoceptor antagonism of midaglizole, detailing its binding affinity, selectivity, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its pharmacological profile.

Core Concepts: Alpha-2 Adrenoceptor Antagonism

Alpha-2 adrenoceptors are a class of G protein-coupled receptors (GPCRs) that are crucial in modulating the release of neurotransmitters such as norepinephrine and epinephrine. There are three primary subtypes of alpha-2 adrenoceptors: α2A, α2B, and α2C. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling.

Antagonists of alpha-2 adrenoceptors, such as midaglizole, bind to these receptors and block the effects of endogenous agonists. By preventing the activation of the inhibitory G protein pathway, these antagonists can effectively increase neurotransmitter release and modulate cellular responses. The selectivity of an antagonist for alpha-2 adrenoceptors over other receptors, particularly alpha-1 adrenoceptors, is a critical factor in determining its therapeutic efficacy and side-effect profile.

Data Presentation: Binding Affinity and Selectivity of Midaglizole

| Parameter | Receptor Target | Value | Reference |

| pKi | Alpha-2 Adrenoceptors | 6.28 | [1] |

| Selectivity | Alpha-2 vs. Alpha-1 | 7.4-fold higher affinity for Alpha-2 | [1] |

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

The antagonism of alpha-2 adrenoceptors by midaglizole disrupts the canonical Gi-coupled signaling cascade. The following diagrams illustrate the normal signaling pathway of an activated alpha-2 adrenoceptor and the effect of midaglizole antagonism.

Caption: Agonist-activated alpha-2 adrenoceptor signaling pathway.

Caption: Mechanism of Midaglizole's alpha-2 adrenoceptor antagonism.

Experimental Protocols

The characterization of midaglizole's alpha-2 adrenoceptor antagonism involves several key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of midaglizole for alpha-2 adrenoceptors.

-

Objective: To quantify the affinity of midaglizole for alpha-2 adrenoceptors and its selectivity over alpha-1 adrenoceptors.

-

Materials:

-

Membrane preparations from cells or tissues expressing alpha-1 and alpha-2 adrenoceptors (e.g., rat cerebral cortex).

-

Radioligand for alpha-2 adrenoceptors (e.g., [3H]clonidine).

-

Radioligand for alpha-1 adrenoceptors (e.g., [3H]prazosin).

-

This compound at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of midaglizole.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of midaglizole that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][5][6]

-

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation

This assay measures the functional antagonism of midaglizole by assessing its ability to reverse agonist-induced inhibition of cAMP production.

-

Objective: To determine the functional potency of midaglizole in blocking the alpha-2 adrenoceptor-mediated inhibition of adenylyl cyclase.

-

Materials:

-

Intact cells expressing alpha-2 adrenoceptors.

-

Alpha-2 adrenoceptor agonist (e.g., clonidine).

-

This compound at various concentrations.

-

Forskolin (to stimulate adenylyl cyclase).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit.

-

-

Procedure:

-

Pre-incubate the cells with the phosphodiesterase inhibitor.

-

Treat the cells with varying concentrations of midaglizole.

-

Add the alpha-2 agonist to inhibit adenylyl cyclase.

-

Stimulate adenylyl cyclase with forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of midaglizole.

-

Determine the concentration of midaglizole that produces a half-maximal reversal of the agonist-induced inhibition of cAMP accumulation (EC50).

-

In Vivo Assessment of Peripheral vs. Central Alpha-2 Adrenoceptor Antagonism

In vivo studies in animal models are used to differentiate the peripheral and central effects of midaglizole.

-

Objective: To evaluate the ability of midaglizole to antagonize the effects of alpha-2 adrenoceptor agonists in the peripheral versus the central nervous system.[7]

-

Model: Pithed rats (to eliminate central cardiovascular regulation) and intact anesthetized rats.[7]

-

Procedure:

-

Peripheral Antagonism (Pithed Rat):

-

Central Antagonism (Intact Anesthetized Rat):

-

-

Data Analysis:

-

Compare the dose-response curves of midaglizole in reversing the peripheral versus central effects of the alpha-2 agonist. A significant reversal of peripheral effects with a lack of effect on centrally mediated responses indicates peripheral selectivity.[7]

-

Caption: Workflow for in vivo assessment of peripheral vs. central antagonism.

Conclusion

This compound is a selective alpha-2 adrenoceptor antagonist with a preferential affinity for alpha-2 over alpha-1 adrenoceptors.[1] Its mechanism of action involves the blockade of the inhibitory Gi-coupled signaling pathway, leading to an increase in intracellular cAMP levels. In vivo studies have demonstrated that midaglizole acts predominantly on peripheral alpha-2 adrenoceptors.[7] This pharmacological profile underlies its therapeutic potential, particularly its ability to enhance insulin secretion by antagonizing alpha-2 adrenoceptors on pancreatic beta-cells. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of midaglizole and other novel alpha-2 adrenoceptor antagonists. Further research to elucidate the binding affinities of midaglizole for the specific alpha-2 adrenoceptor subtypes is warranted to provide a more complete understanding of its pharmacological actions.

References

- 1. The selectivity of DG-5128 as an alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 3. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Midaglizole Hydrochloride in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midaglizole hydrochloride, an imidazoline derivative, has been investigated for its potential as an oral hypoglycemic agent. Its primary mechanism of action lies in its function as a selective alpha-2 adrenergic receptor antagonist. By blocking these receptors on pancreatic β-cells, midaglizole stimulates insulin secretion, thereby contributing to a reduction in plasma glucose levels. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with midaglizole's impact on glucose metabolism.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism

Midaglizole's therapeutic effect on glucose metabolism is primarily mediated through its selective antagonism of alpha-2 adrenergic receptors located on the surface of pancreatic β-cells.[1][2][3][4] In the physiological state, the activation of these receptors by endogenous catecholamines, such as epinephrine and norepinephrine, inhibits insulin secretion. Midaglizole competitively binds to these receptors, blocking the inhibitory signal and leading to an increase in insulin release.[2]

Signaling Pathway

The binding of an agonist to the alpha-2 adrenergic receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels contribute to the opening of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the β-cell membrane and subsequent inhibition of insulin exocytosis.

Midaglizole, as an antagonist, disrupts this cascade. By blocking the alpha-2 adrenergic receptor, it prevents the activation of the Gi protein. Consequently, adenylyl cyclase activity is not inhibited, leading to the maintenance of intracellular cAMP levels. This promotes the closure of KATP channels, resulting in membrane depolarization, influx of calcium ions (Ca2+) through voltage-gated calcium channels, and ultimately, the secretion of insulin.[2]

Quantitative Data on Glucose Metabolism

In Vivo Animal Studies

An in situ local circulation study of the canine pancreas demonstrated a dose-dependent increase in plasma insulin following the administration of midaglizole.[5]

| Midaglizole Dose (mg/kg) | Peak Plasma Insulin Response |

| 0.2 | Dose-related increase |

| 1.0 | Dose-related increase |

| 2.0 | Dose-related increase |

| Table 1: Effect of Graded Doses of Midaglizole on Plasma Insulin in a Canine Model.[5] |

Clinical Studies in Healthy Subjects and Patients with NIDDM

In healthy male volunteers, single oral doses of midaglizole (150-500 mg) resulted in a hypoglycemic effect observed within 0.5-1.0 hour and lasting for up to 5 hours.[3] The maximum effect was seen between 1.0-1.5 hours post-administration.[3] In the fasting state, midaglizole significantly increased immunoreactive insulin (IRI) secretion while suppressing immunoreactive glucagon (IRG) secretion.[3]

Phase II clinical studies in patients with non-insulin-dependent diabetes mellitus (NIDDM) showed significant improvements in glycemic control.[6]

| Treatment Group | Dosing Regimen | Duration | Change in Fasting Plasma Glucose (FPG) | Change in Glycosylated Hemoglobin (HbA1c) |

| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 2 weeks | 187 ± 10 mg/dL to 147 ± 13 mg/dL | 12.0 ± 0.7% to 11.3 ± 1.1% |

| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 4 weeks | to 120 ± 6 mg/dL | to 10.7 ± 0.6% |

| Sulfonylurea-treated (n=23) | 150-250 mg, 3 times a day | 2-4 weeks | Maintained at pre-treatment levels | Maintained at pre-treatment levels |

| Table 2: Clinical Efficacy of Midaglizole in Patients with NIDDM.[6] |

Detailed Experimental Protocols

In Situ Perfusion of the Canine Pancreas

This protocol is a generalized representation based on standard methodologies for studying pancreatic hormone secretion in a canine model.

Objective: To investigate the direct effect of midaglizole on insulin secretion from the pancreas in a controlled in vivo setting.

Methodology:

-

Animal Preparation: Adult mongrel dogs are anesthetized. A laparotomy is performed to expose the pancreas and its associated vasculature.

-

Vascular Isolation: The pancreas is vascularly isolated by ligating all communicating vessels except for the main pancreatic artery and vein.

-

Catheterization: Catheters are placed in the femoral artery (for blood pressure monitoring and drug administration) and the pancreatic vein (for blood sample collection).

-

Perfusion: The pancreas is perfused with the animal's own blood (autoperfusion).

-

Drug Administration: Graded doses of this compound are administered via the femoral artery catheter.

-

Blood Sampling: Blood samples are collected from the pancreatic vein at baseline and at specified intervals following drug administration.

-

Biochemical Analysis: Plasma is separated from the blood samples, and insulin concentrations are measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). Plasma glucose levels are also determined.

Phase II Clinical Trial in Patients with NIDDM

This protocol is a generalized representation based on standard methodologies for clinical trials of oral hypoglycemic agents.

Objective: To evaluate the safety and efficacy of short-term administration of midaglizole in patients with NIDDM.

Methodology:

-

Patient Selection: Patients with a diagnosis of NIDDM are recruited. Inclusion criteria may include age, duration of diabetes, and baseline fasting plasma glucose and HbA1c levels. Exclusion criteria would rule out patients with certain comorbidities or those on specific medications.

-

Study Design: A multi-center, open-label study could be employed. Patients are divided into cohorts, such as those previously managed by diet alone and those on sulfonylurea therapy.

-

Treatment Protocol: After a washout or observation period, patients receive oral midaglizole (e.g., 150-250 mg three times a day) for a specified duration (e.g., 2-4 weeks or longer).

-

Data Collection: Fasting plasma glucose and HbA1c are measured at baseline and at regular intervals throughout the study. Other parameters such as postprandial glucose, insulin levels, and lipid profiles may also be assessed. Safety is monitored through the recording of adverse events and clinical laboratory tests.

-

Statistical Analysis: Changes in glycemic parameters from baseline are analyzed using appropriate statistical methods to determine the efficacy of the treatment.

Conclusion

This compound demonstrates a clear role in glucose metabolism, primarily through its action as an alpha-2 adrenergic receptor antagonist on pancreatic β-cells, leading to enhanced insulin secretion. In vivo and clinical data support its ability to lower plasma glucose levels in both healthy individuals and patients with NIDDM. The detailed signaling pathway and experimental workflows provided in this guide offer a comprehensive understanding of its mechanism and evaluation. Further research could focus on the long-term efficacy and safety of midaglizole and its potential in combination therapies for the management of type 2 diabetes.

References

- 1. benchchem.com [benchchem.com]

- 2. Methodology of clinical trials on sodium-glucose cotransporter 2 inhibitors registered on ClinicalTrials.gov: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Study TO Prevent Noninsulin Dependent Diabetes Mellitus trial - American College of Cardiology [acc.org]

Unraveling the Hypoglycemic Potential of Midaglizole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hypoglycemic effects of Midaglizole hydrochloride, a novel alpha 2-adrenoceptor antagonist. The following sections will delve into its mechanism of action, summarize key quantitative data from clinical investigations, and provide detailed experimental protocols for the pivotal studies cited. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Core Mechanism of Action: Modulating Pancreatic Hormone Secretion

This compound exerts its glucose-lowering effects primarily by acting as a selective antagonist of alpha 2-adrenergic receptors.[1][2] These receptors are present on pancreatic beta-cells and alpha-cells and play a crucial role in regulating insulin and glucagon secretion, respectively. By blocking the inhibitory effects of endogenous catecholamines on these receptors, Midaglizole promotes a dual hormonal response that favors glucose homeostasis:

-

Stimulation of Insulin Secretion: Antagonism of alpha 2-adrenoceptors on pancreatic beta-cells leads to an increase in insulin release.[1][2]

-

Suppression of Glucagon Secretion: The blockade of these receptors on pancreatic alpha-cells results in a decrease in glucagon secretion.[1]

Furthermore, experimental evidence suggests that Midaglizole's mechanism of insulin release involves an interaction with the K+-channels on pancreatic B-cells.[3] The suppression of these channels leads to depolarization of the cell membrane, calcium influx, and subsequent exocytosis of insulin-containing granules.

Quantitative Efficacy of this compound

Clinical studies have demonstrated the dose-dependent hypoglycemic effects of this compound in both healthy individuals and patients with non-insulin-dependent diabetes mellitus (NIDDM).

Table 1: Effects of this compound on Fasting Plasma Glucose (FPG) and Glycosylated Hemoglobin (HbA1) in NIDDM Patients (Previously on Diet Therapy)

| Treatment Duration | Fasting Plasma Glucose (mg/dl) (Mean ± SE) | Glycosylated Hemoglobin (HbA1) (%) (Mean ± SE) |

| Baseline | 187 ± 10 | 12.0 ± 0.7 |

| 2 Weeks | 147 ± 13 | 11.3 ± 1.1 |

| 4 Weeks | 120 ± 6 | 10.7 ± 0.6 |

Data from a study involving 20 NIDDM patients receiving 150-250 mg of Midaglizole three times a day.[2]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Healthy Volunteers

| Parameter | Value |

| Onset of Hypoglycemic Action | 0.5 - 1.0 hours |

| Duration of Hypoglycemic Action | ~5 hours |

| Time to Maximum Hypoglycemic Effect | 1.0 - 1.5 hours |

| Plasma Half-life | ~3 hours |

| Excretion | >80% unchanged in urine and feces within 24 hours |

Data from studies in healthy male volunteers receiving single oral doses of 150-500 mg.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

Caption: Signaling pathway of Midaglizole in pancreatic beta-cells.

Caption: Workflow for a Phase II clinical study of Midaglizole.

Detailed Experimental Protocols

In Situ Canine Pancreatic Perfusion Model

This protocol is based on the methodology described to investigate the insulin-releasing mechanism of Midaglizole.[3]

-

Animal Preparation: Adult mongrel dogs are fasted overnight and anesthetized. A midline laparotomy is performed to expose the pancreas.

-

Surgical Procedure: The local circulation of the pancreas is isolated by ligating the celiac and superior mesenteric arteries. A catheter is inserted into the superior pancreaticoduodenal artery for infusion of test substances. Another catheter is placed in the superior pancreaticoduodenal vein to collect the pancreatic venous effluent.

-

Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate buffer containing dextran and bovine serum albumin, equilibrated with 95% O2 and 5% CO2. The perfusion flow rate is maintained at a constant level.

-

Experimental Design: After a stabilization period, a baseline blood sample is collected. This compound is then infused at graded doses (e.g., 0.2, 1.0, and 2.0 mg/kg). In some experiments, other agents like yohimbine, clonidine, glucagon, or diazoxide are co-infused to probe the mechanism of action.

-

Sample Collection and Analysis: Pancreatic venous blood samples are collected at regular intervals throughout the infusion period. Plasma is separated and analyzed for insulin and glucose concentrations using radioimmunoassay and a glucose oxidase method, respectively.

Phase II Clinical Trial in NIDDM Patients

This protocol is a generalized representation based on the initial clinical studies of Midaglizole.[2]

-

Patient Population: Adult patients with a diagnosis of non-insulin-dependent diabetes mellitus are recruited. Patients are typically either on diet control alone or on a stable dose of a sulfonylurea agent.

-

Study Design: This is an open-label, short-term efficacy and safety study.

-

Treatment Protocol:

-

Observation Period: Patients undergo a baseline observation period on their current therapy (diet or sulfonylurea).

-

Treatment Period: Patients are administered this compound orally at a dose of 150-250 mg three times a day for a period of 2 to 4 weeks. A subset of patients may continue treatment for a longer duration (e.g., >12 weeks).

-

-

Efficacy and Safety Assessments:

-

Fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1) are measured at baseline and at specified follow-up visits (e.g., 2 and 4 weeks).

-

Standard clinical and laboratory safety tests are performed throughout the study.

-

-

Statistical Analysis: Changes in FPG and HbA1 from baseline are analyzed using appropriate statistical methods (e.g., paired t-test) to determine the significance of the treatment effect.

References

- 1. Studies of midaglizole (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Midaglizole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midaglizole hydrochloride is a selective alpha-2 adrenoceptor antagonist that has been investigated for its potential as a hypoglycemic agent. Early-stage research indicates that its mechanism of action involves the blockade of peripheral alpha-2 adrenoceptors, leading to an increase in insulin secretion from pancreatic beta-cells. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial evaluation. The guide also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action

Midaglizole acts as a selective antagonist of alpha-2 adrenergic receptors. In pancreatic beta-cells, these receptors are coupled to an inhibitory G-protein (Gi). Activation of alpha-2 adrenoceptors by endogenous catecholamines like norepinephrine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent suppression of insulin secretion. By blocking these receptors, Midaglizole prevents this inhibitory signaling, thereby promoting insulin release.[1][2] Evidence also suggests that Midaglizole's insulin-releasing action involves the modulation of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.[1]

Signaling Pathway of Midaglizole in Pancreatic Beta-Cells

The proposed signaling cascade for Midaglizole's action on insulin secretion is as follows: Norepinephrine, an endogenous ligand, typically binds to the alpha-2 adrenergic receptor, activating the Gi protein. This activation inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. Lower cAMP levels lead to the opening of KATP channels, causing hyperpolarization of the cell membrane and inhibiting the influx of calcium ions (Ca2+), which is a critical step for insulin exocytosis. Midaglizole, by acting as an antagonist, blocks norepinephrine from binding to the alpha-2 adrenoceptor. This prevents the Gi-mediated inhibition of adenylyl cyclase, allowing for the maintenance of intracellular cAMP levels. The sustained cAMP levels contribute to the closure of KATP channels, leading to membrane depolarization, Ca2+ influx, and ultimately, the secretion of insulin.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early-stage clinical studies on this compound.

Table 1: Preclinical In Vivo Efficacy in a Canine Model

| Midaglizole Dose (mg/kg) | Peak Plasma Insulin Increase (µU/mL) |

| 0.2 | Dose-related increase observed |

| 1.0 | Dose-related increase observed |

| 2.0 | Dose-related increase observed |

| Note: A study in a canine model demonstrated a dose-related increase in plasma insulin, though specific peak values were not detailed in the abstract. |

Table 2: Early-Stage Clinical Efficacy in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM)

| Treatment Group | Dosing Regimen | Duration | Change in Fasting Plasma Glucose (FPG) | Change in Glycosylated Hemoglobin (HbA1c) |

| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 2 weeks | Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL | Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% |

| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 4 weeks | Further decrease to 120 ± 6 mg/dL | Further decrease to 10.7 ± 0.6% |

| Sulfonylurea-treated (n=23) | Changed to 150-250 mg, 3 times a day | Maintained | FPG levels maintained at pre-treatment values | HbA1c levels maintained at pre-treatment values |

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the early-stage research of this compound.

In Vivo Model: In Situ Perfusion of the Canine Pancreas

This model was utilized to investigate the direct effect of Midaglizole on pancreatic insulin secretion.

Protocol Outline:

-

Animal Preparation: Adult mongrel dogs of either sex, fasted overnight, are anesthetized with sodium pentobarbital. A midline laparotomy is performed to expose the pancreas.

-

Vascular Isolation and Perfusion: The gastroduodenal artery and the pancreaticoduodenal vein are cannulated. The pancreas is then isolated and perfused with a Krebs-Ringer bicarbonate buffer containing dextran, bovine serum albumin, and washed canine red blood cells. The perfusion is maintained at a constant flow rate.

-

Drug Administration: this compound, dissolved in saline, is administered as a bolus injection into the arterial line of the perfusion circuit at graded doses (e.g., 0.2, 1.0, and 2.0 mg/kg).

-

Sample Collection: Venous effluent from the pancreas is collected at timed intervals before and after drug administration.

-

Analyte Measurement: Plasma insulin concentrations in the collected samples are determined by radioimmunoassay. Blood glucose levels are also monitored.

In Vivo Model: Pithed Rat Model for Cardiovascular Assessment

This model was employed to evaluate the alpha-2 adrenoceptor antagonistic properties of Midaglizole on the cardiovascular system.

Protocol Outline:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a steel rod is inserted through the orbit and foramen magnum into the spinal canal to destroy the central nervous system (pithing). The animals are then artificially ventilated.

-

Cardiovascular Measurements: A catheter is inserted into a carotid artery to measure blood pressure, and electrodes are placed to record heart rate.

-

Sympathetic Nerve Stimulation: The sympathetic outflow to the heart is stimulated electrically via the pithing rod to induce tachycardia.

-

Drug Administration: An alpha-2 adrenoceptor agonist (e.g., clonidine) is administered intravenously to inhibit the stimulation-induced tachycardia. Subsequently, Midaglizole or other antagonists are administered intravenously to assess their ability to reverse this inhibition.

-

Data Analysis: The dose-dependent reversal of the agonist-induced inhibition of tachycardia is quantified to determine the antagonist potency of Midaglizole.

In Vitro Assay: Isolated Pancreatic Islets

While specific protocols for Midaglizole are not detailed, a general methodology for studying the effects of alpha-2 adrenoceptor antagonists on isolated pancreatic islets is described.

Protocol Outline:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture and Pre-incubation: Isolated islets are cultured overnight to allow for recovery. Before the experiment, islets are pre-incubated in a buffer with a low glucose concentration.

-

Experimental Incubation: Islets are incubated in a buffer containing a stimulatory concentration of glucose in the presence or absence of an alpha-2 adrenoceptor agonist (e.g., norepinephrine) and varying concentrations of the antagonist (e.g., Midaglizole).

-

Measurement of Insulin Secretion: After the incubation period, the supernatant is collected, and the amount of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

-

Measurement of Intracellular cAMP: For mechanistic studies, the islet cells can be lysed after incubation, and the intracellular concentration of cAMP is determined using a competitive immunoassay kit.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Conclusion and Future Directions

Early-stage research on this compound has established its role as a selective peripheral alpha-2 adrenoceptor antagonist with hypoglycemic properties mediated by the enhancement of insulin secretion. Preclinical and initial clinical data are promising, demonstrating a clear effect on glucose and insulin regulation. The proposed mechanism involving the modulation of KATP channels in pancreatic beta-cells provides a solid foundation for its therapeutic rationale.

Further research is warranted to fully elucidate the downstream signaling pathways and to conduct more extensive clinical trials to establish the long-term efficacy and safety of this compound in the management of type 2 diabetes. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals continuing the investigation of this and similar compounds.

References

The Discovery and Development of Midaglizole Hydrochloride: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Midaglizole hydrochloride, identified chemically as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate, is a novel oral hypoglycemic agent.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Midaglizole. It is distinguished by its selective α2-adrenoceptor antagonist activity, which facilitates insulin secretion from pancreatic β-cells.[2][3] This document details the chemical synthesis, pharmacological profile, and key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of quantitative data to support further investigation and understanding of this compound.

Discovery and Synthesis

Midaglizole (formerly DG-5128) was developed as a selective α2-adrenoceptor antagonist for the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] Its discovery was rooted in the understanding that the sympathetic nervous system, through α2-adrenergic receptors on pancreatic β-cells, plays an inhibitory role in insulin secretion. By selectively blocking these receptors, Midaglizole was designed to enhance glucose-stimulated insulin release.

Chemical Synthesis

The synthesis of this compound can be achieved through two primary routes. Both pathways utilize 2-benzoylpyridine as a key starting material.

Route 1: Wittig Condensation followed by Reduction and Cyclization

This synthetic approach involves an initial Wittig condensation of 2-benzoylpyridine with diethyl cyanomethylphosphonate to yield 3-phenyl-3-(2-pyridyl)acrylonitrile. This intermediate is then reduced using sodium borohydride (NaBH4) to 3-phenyl-3-(2-pyridyl)propionitrile. The final step is a cyclization reaction with ethylenediamine to form the imidazoline ring, yielding Midaglizole.

Route 2: Cyclization followed by Reduction

Alternatively, 3-phenyl-3-(2-pyridyl)acrylonitrile can first be cyclized with ethylenediamine to produce 2-[2-phenyl-2-(2-pyridyl)vinyl]-2-imidazoline. This intermediate is subsequently reduced via hydrogenation over a palladium on carbon (Pd/C) catalyst to afford the final Midaglizole product.

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[4]

Experimental Protocol: Synthesis of Midaglizole (Illustrative)

This protocol is a generalized representation based on the described synthetic routes. Specific reaction conditions may vary.

Step 1: Synthesis of 3-phenyl-3-(2-pyridyl)acrylonitrile To a solution of sodium ethoxide in absolute ethanol, 2-benzoylpyridine and diethyl cyanomethylphosphonate are added. The mixture is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by crystallization or column chromatography.

Step 2: Synthesis of 3-phenyl-3-(2-pyridyl)propionitrile 3-phenyl-3-(2-pyridyl)acrylonitrile is dissolved in ethanol, and sodium borohydride is added portion-wise. The reaction mixture is heated at reflux until the reduction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is worked up to isolate the crude product, which is then purified.

Step 3: Synthesis of Midaglizole 3-phenyl-3-(2-pyridyl)propionitrile is reacted with an excess of ethylenediamine at reflux temperature. After the reaction is complete, the excess ethylenediamine is removed by distillation. The resulting crude Midaglizole is purified by an appropriate method, such as crystallization.

Step 4: Formation of this compound The purified Midaglizole free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed, and dried.

Mechanism of Action

Midaglizole exerts its hypoglycemic effect primarily by acting as a selective antagonist of α2-adrenergic receptors on pancreatic β-cells.[3] These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous catecholamines like norepinephrine and epinephrine, inhibit insulin secretion.

Signaling Pathway

The antagonism of α2-adrenergic receptors by Midaglizole initiates a cascade of intracellular events that culminates in insulin exocytosis. The binding of an agonist (e.g., norepinephrine) to the α2-adrenoceptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels promote the opening of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the β-cell membrane and a reduction in calcium influx, thereby inhibiting insulin secretion.

Midaglizole blocks this inhibitory pathway. By preventing the activation of the α2-adrenoceptor, it disinhibits adenylyl cyclase, leading to an increase in cAMP levels. Elevated cAMP promotes the closure of KATP channels, causing membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to an influx of Ca2+ ions. The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin.[5]

Caption: Signaling pathway of Midaglizole in pancreatic β-cells.

Pharmacological Profile

Midaglizole is characterized as a selective α2-adrenoceptor antagonist. Its pharmacological activity has been evaluated in a variety of preclinical and clinical studies.

Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |

| α2-Adrenoceptor | Higher Affinity (Specific values not consistently reported) | [3] |

| α1-Adrenoceptor | Lower Affinity (Specific values not consistently reported) | [3] |

Preclinical Pharmacology

In vivo studies in animal models have been instrumental in elucidating the pharmacological effects of Midaglizole.

| Animal Model | Dosing | Key Findings | Reference |

| Canine Pancreas (in situ) | 0.2, 1.0, and 2.0 mg/kg | Dose-related increase in plasma insulin.[5] | [5] |

| Streptozotocin-induced diabetic rats | Not specified | Midaglizole is expected to lower blood glucose by increasing insulin secretion. |

Clinical Pharmacology

Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of Midaglizole in healthy volunteers and patients with NIDDM.

| Study Phase | Population | Dosing Regimen | Key Findings | Reference |

| Phase I | Healthy Volunteers | 150-500 mg single oral dose | Dose-dependent decrease in postprandial hyperglycemia; increased insulin secretion. | [1] |

| Phase II | NIDDM Patients (n=20, diet-controlled) | 150-250 mg, 3 times daily | Fasting Plasma Glucose: Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL at 2 weeks (p < 0.05) and 120 ± 6 mg/dL at 4 weeks (p < 0.01). Glycosylated Hemoglobin (HbA1): Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% at 2 weeks and 10.7 ± 0.6% at 4 weeks. | [2] |

| Phase II | NIDDM Patients (n=23, previously on sulfonylureas) | 150-250 mg, 3 times daily | Maintained FPG and HbA1 levels comparable to previous treatment. | [2] |

Key Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This assay is used to determine the binding affinity of Midaglizole to α2-adrenoceptors.

Objective: To quantify the binding affinity (Ki) of Midaglizole for α2-adrenoceptors.

Materials:

-

Cell membranes expressing the target α2-adrenoceptor subtype.

-

Radioligand (e.g., [3H]-yohimbine or [3H]-rauwolscine).

-

Non-specific binding control (e.g., high concentration of unlabeled yohimbine or phentolamine).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Midaglizole in the binding buffer.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Midaglizole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

This assay assesses the direct effect of Midaglizole on insulin secretion from pancreatic islets.

Objective: To measure the effect of Midaglizole on basal and glucose-stimulated insulin secretion.

Materials:

-

Isolated pancreatic islets (e.g., from rodents or humans).

-

Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

-

This compound solutions.

-

Insulin immunoassay kit (ELISA or RIA).

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from the pancreas by collagenase digestion followed by density gradient centrifugation.

-

Pre-incubation: Isolated islets are pre-incubated in KRB buffer with low glucose to establish a basal rate of insulin secretion.

-

Incubation: Islets are then incubated in KRB buffer with low or high glucose, in the presence or absence of Midaglizole, for a defined period (e.g., 60 minutes).

-

Sample Collection: At the end of the incubation period, the supernatant is collected.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using an insulin immunoassay.

-

Data Analysis: Insulin secretion in the presence of Midaglizole is compared to the control conditions.

In Vivo Hypoglycemic Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to evaluate the anti-diabetic efficacy of Midaglizole in a state of insulin deficiency.

Objective: To determine the effect of Midaglizole on blood glucose levels in diabetic rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Streptozotocin (STZ).

-

Citrate buffer (pH 4.5).

-

This compound solution for oral or intraperitoneal administration.

-

Glucometer and test strips.

Methodology:

-

Induction of Diabetes: Rats are fasted overnight and then injected with a single dose of STZ (e.g., 50-65 mg/kg, i.p.) dissolved in cold citrate buffer.

-

Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.

-

Drug Administration: Diabetic rats are treated with Midaglizole or vehicle control.

-

Blood Glucose Monitoring: Blood glucose levels are monitored at various time points after drug administration.

-

Data Analysis: The change in blood glucose levels in the Midaglizole-treated group is compared to the vehicle-treated group.

Conclusion

This compound is a selective α2-adrenoceptor antagonist that has demonstrated efficacy as an oral hypoglycemic agent in both preclinical and clinical studies. Its mechanism of action, involving the potentiation of insulin secretion through the blockade of inhibitory adrenergic signaling in pancreatic β-cells, represents a targeted approach to the treatment of NIDDM. The data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of Midaglizole and related compounds. Future investigations could focus on elucidating the precise binding affinities for all adrenoceptor subtypes and further exploring its long-term efficacy and safety profile.

References

- 1. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial phase II clinical studies on midaglizole (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102462685A - Midazolam composition, preparation method and application thereof - Google Patents [patents.google.com]

- 4. Mechanism of insulin secretion by midaglizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methazolamide Is a New Hepatic Insulin Sensitizer That Lowers Blood Glucose In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Effects of Midaglizole Hydrochloride on Pancreatic β-Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Midaglizole hydrochloride is a selective α2-adrenergic receptor antagonist that has demonstrated a significant, dose-dependent stimulatory effect on insulin secretion from pancreatic β-cells.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of midaglizole on these crucial endocrine cells. The primary pathway involves the blockade of α2-adrenergic receptors, leading to the inhibition of ATP-sensitive potassium (KATP) channels.[1][2] This action triggers a cascade of intracellular events, including membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[1] This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the field of diabetes and metabolic diseases.

Quantitative Data on Midaglizole's Effects

The following tables summarize the key quantitative findings from in vivo and clinical studies on the effect of midaglizole on insulin secretion and glucose metabolism.

Table 1: In Vivo Dose-Response of Midaglizole on Plasma Insulin in a Canine Model

| Midaglizole Dose (mg/kg) | Peak Plasma Insulin Increase (µU/mL) |

| 0.2 | Dose-related increase observed, specific value not reported.[2] |

| 1.0 | Dose-related increase observed, specific value not reported.[2] |

| 2.0 | Dose-related increase observed, specific value not reported.[2] |

Note: The study demonstrated a dose-related increase in plasma insulin; however, specific peak values were not provided in the available literature.[1][2]

Table 2: Clinical Efficacy of Midaglizole in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM) [1][3]

| Treatment Group | Dosing Regimen | Duration | Change in Fasting Plasma Glucose (FPG) | Change in Glycosylated Hemoglobin (HbA1c) |

| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 2 weeks | Decreased from 187 ± 10 mg/dL to 147 ± 13 mg/dL | Decreased from 12.0 ± 0.7% to 11.3 ± 1.1% |

| Diet-controlled (n=20) | 150-250 mg, 3 times a day | 4 weeks | Decreased to 120 ± 6 mg/dL | Decreased to 10.7 ± 0.6% |

| Sulfonylurea-treated (n=23) | 150-250 mg, 3 times a day | 2-4 weeks | Maintained at pre-treatment levels | Maintained at pre-treatment levels |

Core Mechanism of Action and Signaling Pathways

Midaglizole's primary effect on pancreatic β-cells is the antagonism of α2-adrenergic receptors, which are G-protein coupled receptors. In a resting state, the activation of these receptors by endogenous catecholamines like norepinephrine inhibits insulin secretion. Midaglizole blocks this inhibitory signal, thereby promoting insulin release.[1]

The signaling cascade initiated by midaglizole is as follows:

-

α2-Adrenergic Receptor Blockade: Midaglizole binds to and blocks the α2-adrenergic receptors on the surface of pancreatic β-cells.[1]

-

Inhibition of Gi-Protein Activation: This blockade prevents the activation of the inhibitory G-protein (Gi) coupled to the receptor.[1]

-

Adenylyl Cyclase Activity: The inactivation of Gi-protein relieves the inhibition of adenylyl cyclase, allowing for the maintenance of intracellular cyclic AMP (cAMP) levels.[1]

-

KATP Channel Closure: The downstream signaling cascade, influenced by cAMP and other intracellular factors, leads to the closure of ATP-sensitive potassium (KATP) channels.[1][2]

-

Membrane Depolarization: The closure of KATP channels reduces the efflux of potassium ions, leading to depolarization of the β-cell membrane.[1]

-

Calcium Influx: Membrane depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca2+).[1]

-

Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane and the exocytosis of insulin.[1]

Detailed Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of midaglizole's effects on pancreatic β-cells.

In Situ Perfusion of the Canine Pancreas

This in vivo technique is crucial for studying pancreatic hormone secretion in a physiologically relevant context.

-

Animal Preparation: Healthy adult dogs are anesthetized, and the pancreas is exposed through a midline laparotomy.

-

Vascular Isolation: The pancreaticoduodenal artery and vein are cannulated to isolate the pancreatic circulation.

-

Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate buffer (pH 7.4) containing glucose (e.g., 5.5 mM) and other essential nutrients, maintained at 37°C.

-

Drug Administration: this compound is dissolved in the perfusion buffer and infused at various concentrations (e.g., dose-ranging from 0.2 to 2.0 mg/kg body weight) into the arterial line.[2]

-

Sample Collection: Venous effluent is collected at regular intervals (e.g., every 1-5 minutes) before, during, and after midaglizole administration.

-

Analysis: Insulin concentrations in the collected samples are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Static Insulin Secretion Assay from Isolated Pancreatic Islets

This in vitro assay allows for the direct assessment of midaglizole's effect on insulin secretion from isolated islets.

-

Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).

-

Islet Culture: Isolated islets are cultured for a short period (e.g., 24-48 hours) in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

-

Pre-incubation: Batches of islets (e.g., 10-20 islets per well) are pre-incubated for 1-2 hours in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal insulin secretion rate.

-

Incubation: Islets are then incubated for 1-2 hours in buffers containing low (2.8 mM) or high (16.7 mM) glucose concentrations, with or without various concentrations of midaglizole (e.g., 10⁻⁸ to 10⁻⁴ M).

-

Sample Collection: After the incubation period, the supernatant is collected.

-

Insulin Measurement: The insulin concentration in the supernatant is determined using ELISA or RIA.

-

Data Normalization: Insulin secretion is normalized to the islet number or total protein content.

References

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Imidazole-Based Pharmaceuticals

A Representative Method Based on Midazolam Hydrochloride Analysis

Disclaimer: While the user requested a method for Midaglizole Hydrochloride, a specific, validated HPLC method was not found in the available scientific literature. This document provides a detailed application note and protocol based on established and validated methods for Midazolam Hydrochloride, a structurally related imidazole-based compound. This information is intended to serve as a comprehensive example and a starting point for developing and validating a method for this compound.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ensuring the quality, potency, and purity of active pharmaceutical ingredients (APIs) and finished products. This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of imidazole-based compounds, using Midazolam Hydrochloride as a representative example. The protocols provided are detailed to assist researchers, scientists, and drug development professionals in implementing a precise and reliable analytical method.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The analyte is detected and quantified using an ultraviolet (UV) detector at a specific wavelength.

Experimental Protocols

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate, sodium phosphate).

-

Reference Standard: A well-characterized reference standard of the analyte (e.g., Midazolam Hydrochloride).

-

Sample Preparation: Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

-

Mobile Phase Preparation: A common mobile phase for related compounds consists of a mixture of an aqueous buffer and an organic modifier. For example, a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M sodium phosphate, pH adjusted to 4.5) in a ratio of approximately 33:67 (v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Standard Stock Solution Preparation: Accurately weigh a suitable amount of the reference standard (e.g., 10 mg of Midazolam HCl) and dissolve it in a volumetric flask with the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-20 µg/mL).[2]

-

Sample Preparation: For a pharmaceutical formulation (e.g., tablets), a representative number of units are crushed into a fine powder. An amount of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with the mobile phase, sonicated to ensure complete dissolution, and diluted to the final volume. The solution is then filtered through a 0.45 µm syringe filter before injection.

The following table summarizes a typical set of chromatographic conditions for the analysis of Midazolam, which can be adapted for Midaglizole.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Sodium Phosphate Buffer (pH 4.5) (33:67, v/v)[1] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

| Detection Wavelength | 220 nm[2] |

| Run Time | Sufficient to allow for the elution of the main peak and any impurities. |

Data Presentation

The following tables present example data that would be generated during the validation of this HPLC method, based on typical performance characteristics found in the literature for similar compounds.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Example Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 6500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Validation Parameter | Example Concentration Range | Example Result |

| Linearity (Correlation Coefficient, R²) | 2 - 20 µg/mL | > 0.999[1] |

| Accuracy (% Recovery) | 80%, 100%, 120% of nominal concentration | 98.0% - 102.0% |

| Precision (RSD%) - Repeatability | 10 µg/mL (n=6) | < 2.0% |

| Precision (RSD%) - Intermediate Precision | 10 µg/mL (n=6, different days/analysts) | < 2.0% |

| Limit of Detection (LOD) | N/A | 0.17 µg/mL[2] |

| Limit of Quantitation (LOQ) | N/A | 0.5 µg/mL[2] |

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis.

Caption: Overall workflow for HPLC analysis.

Caption: Detailed sample preparation workflow.

References

In Vivo Application Notes and Protocols for Midaglizole Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies of Midaglizole hydrochloride in various animal models. This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways to support further research and development of this compound.

Introduction to this compound

This compound is a selective alpha 2-adrenoceptor antagonist that has been investigated for its potential as a hypoglycemic agent.[1][2] In vivo studies have demonstrated its ability to stimulate insulin secretion and modulate cardiovascular parameters. Its mechanism of action primarily involves the blockade of alpha 2-adrenergic receptors, particularly on pancreatic beta-cells, leading to an increase in insulin release.[1] Unlike some other alpha 2-antagonists, Midaglizole appears to act peripherally, with limited effects on the central nervous system.

In Vivo Efficacy in Animal Models

Stimulation of Insulin Secretion in a Canine Model

Midaglizole has been shown to induce a dose-dependent increase in plasma insulin levels in an in situ canine pancreas perfusion model. This effect is attributed to its alpha 2-adrenoceptor antagonist activity on pancreatic beta-cells.[1]

Quantitative Data Summary: Dose-Response of Midaglizole on Insulin Secretion in Dogs

| Midaglizole Dose (mg/kg) | Outcome | Reference |

| 0.2 | Dose-related increase in plasma insulin | [1] |

| 1.0 | Dose-related increase in plasma insulin | [1] |

| 2.0 | Dose-related increase in plasma insulin | [1] |

Cardiovascular Effects in a Canine Model

In anesthetized dogs, Midaglizole has been observed to produce dose-related hypotension and bradycardia. These effects are more pronounced in laparotomized animals.[3]

Quantitative Data Summary: Cardiovascular Effects of Midaglizole in Anesthetized Dogs

| Parameter | Effect of Midaglizole | Animal Model Condition | Reference |

| Blood Pressure | Dose-related hypotension | Anesthetized, laparotomized dogs | [3] |

| Heart Rate | Dose-related bradycardia | Anesthetized, laparotomized dogs | [3] |

| Cardiac Contractility | Increase | Anesthetized dogs | [3] |

Alpha 2-Adrenoceptor Antagonism in a Rat Model

Studies in pithed rats have demonstrated that Midaglizole selectively antagonizes peripheral alpha 2-adrenoceptors. It effectively reverses the inhibitory effects of alpha 2-adrenoceptor agonists on the tachycardic response to cardiac nerve stimulation.

Experimental Protocols

In Situ Canine Pancreas Perfusion for Insulin Secretion Studies

This protocol is designed to investigate the direct effects of Midaglizole on pancreatic insulin secretion in a canine model.

Materials:

-

Male mongrel dogs (10-15 kg)

-

Pentobarbital sodium for anesthesia

-

Heparin

-

Krebs-Ringer bicarbonate buffer (perfusion medium)

-

This compound

-

Insulin radioimmunoassay (RIA) kit or ELISA kit

-

Blood glucose meter

Procedure:

-

Animal Preparation: Anesthetize the dogs with an intravenous injection of pentobarbital sodium.

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the pancreas.

-

Isolate the pancreas and cannulate the pancreaticoduodenal artery for arterial inflow and the portal vein for venous outflow.